molecular formula C11H11NO B1621281 4,5-Dimethyl-2-phenyl-1,3-oxazole CAS No. 26028-53-5

4,5-Dimethyl-2-phenyl-1,3-oxazole

Cat. No.: B1621281
CAS No.: 26028-53-5
M. Wt: 173.21 g/mol
InChI Key: WPEBMUGUTWAODF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-phenyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is notable for its diverse applications in medicinal chemistry, organic synthesis, and material science. The oxazole ring system is a common structural motif in many natural products and pharmaceuticals, making it a subject of significant interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-phenyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process. The reaction is carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry .

Industrial Production Methods: Industrial production of this compound often utilizes flow chemistry techniques. This approach involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which aids in the oxidative aromatization of oxazolines to oxazoles. This method enhances safety and efficiency compared to traditional batch synthesis .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-phenyl-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

  • 2,5-Dimethyl-1,3-oxazole
  • 4,5-Dimethyl-2-phenyl-1,3-dioxolane
  • 2-Phenyl-1,3-oxazole

Uniqueness: 4,5-Dimethyl-2-phenyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

4,5-dimethyl-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEBMUGUTWAODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379496
Record name 4,5-dimethyl-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26028-53-5
Record name 4,5-dimethyl-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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